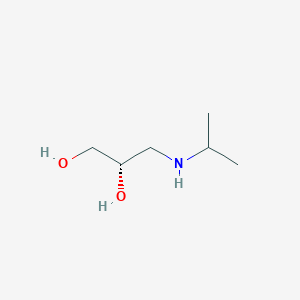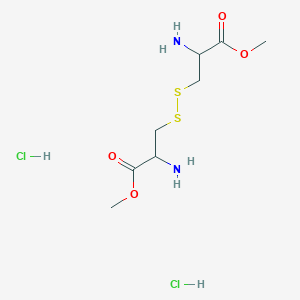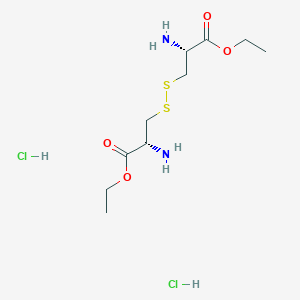
(2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride is a chiral diamino acid derivative. It is a stereoisomer of 2,3-diaminobutanoic acid, which is an important intermediate in the synthesis of various biologically active compounds. The compound is characterized by the presence of two amino groups and a carboxylic acid group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride typically involves the stereoselective reduction of a precursor compound. One common method is the reduction of (2R,3S)-2,3-dihydroxybutanoic acid using a suitable reducing agent such as sodium borohydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or microbial fermentation processes. These methods offer the advantage of high stereoselectivity and yield. For example, the use of engineered strains of microorganisms that express specific enzymes can facilitate the efficient conversion of precursor compounds to the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for the formation of amides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
(2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antibiotics and antiviral agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various biologically active products. The pathways involved in these processes include enzymatic catalysis and receptor binding, which can modulate cellular functions and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2,3-diaminobutanoic Acid Dihydrochloride: This stereoisomer has different spatial arrangement of the amino groups, leading to distinct chemical and biological properties.
2,3-diaminopropanoic Acid: Lacks the chiral center present in (2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride, resulting in different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and biological activity. This makes it a valuable compound in the synthesis of chiral molecules and in the study of stereoselective biochemical processes.
Properties
IUPAC Name |
(2R,3S)-2,3-diaminobutanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.2ClH/c1-2(5)3(6)4(7)8;;/h2-3H,5-6H2,1H3,(H,7,8);2*1H/t2-,3+;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZGWJGZHSTDJL-JSTPYPERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70580001 |
Source


|
| Record name | (2R,3S)-2,3-Diaminobutanoic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70580001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648922-13-8 |
Source


|
| Record name | (2R,3S)-2,3-Diaminobutanoic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70580001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














